![molecular formula C28H28N4O6S B2532525 5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537044-87-4](/img/no-structure.png)
5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione” has a molecular formula of C28H28N4O6S, an average mass of 548.610 Da, and a monoisotopic mass of 548.172974 Da .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a pyrimidoquinoline core, a dimethoxyphenyl group, a dimethyl group, a nitrobenzyl group, and a thio group . The presence of these groups suggests that the compound may have interesting chemical properties and reactivity.Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Multicomponent Reaction Synthesis : This compound can be synthesized through a multicomponent reaction involving bis(sulfanediyl))bis(6-aminopyrimidin-4(1H)-ones), dimedone, and appropriate aromatic aldehydes. Such synthesis demonstrates the compound's versatility in forming chemical bonds with different groups, expanding its potential applications in various chemical reactions (Diab et al., 2021).
Condensation Reactions : It can be produced via one-pot condensation reactions, indicating its reactivity and potential utility in developing various substituted derivatives. Such reactions typically involve combining 2-substituted 6-aminopyrimidin-4(3H)-ones with other compounds like aromatic aldehydes (Harutyunyan et al., 2019).
Potential Biological Activities
DNA Interactions and Photocleavage : Certain derivatives of pyrimido[4,5-b]quinolines, similar in structure to the compound , have shown the ability to interact with DNA and exhibit photocleavage properties under UV light. This suggests potential applications in molecular biology and biochemistry, particularly in studying DNA interactions and damage mechanisms (Ragheb et al., 2022).
Antioxidant Properties : Some derivatives have been studied for their antioxidant properties. This indicates that the compound or its derivatives might have potential as antioxidants, which could be relevant in pharmacology or as protective agents against oxidative stress (Ismaili et al., 2008).
Catalysis and Material Science
- Use in Metal-Organic Frameworks (MOFs) : Derivatives of this compound can be incorporated into MOFs, highlighting their potential in catalysis and material science. These applications could range from facilitating chemical reactions to developing new materials with unique properties (Sepehrmansouri et al., 2020).
Mechanism of Action
Safety and Hazards
properties
CAS RN |
537044-87-4 |
---|---|
Product Name |
5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione |
Molecular Formula |
C28H28N4O6S |
Molecular Weight |
548.61 |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-[(4-nitrophenyl)methylsulfanyl]-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C28H28N4O6S/c1-28(2)12-18-23(19(33)13-28)22(16-7-10-20(37-3)21(11-16)38-4)24-25(29-18)30-27(31-26(24)34)39-14-15-5-8-17(9-6-15)32(35)36/h5-11,22H,12-14H2,1-4H3,(H2,29,30,31,34) |
InChI Key |
QDBCJMIWQYYYJT-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC(=C(C=C5)OC)OC)C(=O)C1)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.